Acetyl-Lys5-octreotide
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Overview
Description
Acetyl-Lys5-octreotide is a biologically active peptide with a molecular weight of 1061.28 g/mol and the chemical formula C51H68N10O11S2 . It is a synthetic analog of the natural hormone somatostatin, which is known for its ability to inhibit the secretion of growth hormone . This compound has been widely studied for its potential therapeutic applications, particularly in the treatment of acromegaly and certain types of tumors .
Preparation Methods
The synthesis of Acetyl-Lys5-octreotide can be achieved through both liquid-phase and solid-phase peptide synthesis methods . One common approach involves the use of the 4+2+2 strategy, which includes the following steps:
Peptide Bond Formation: The dipeptide Boc-D-PheCys (Acm)OH is prepared by reacting Boc-D-PheOPfp with HCys (Acm)OH in dimethylformamide (DMF) at 10°C using imidazole as a catalyst.
Hexapeptide Formation: The universal tetrapeptide HPhe-D-TrpLys (Boc)ThrOMe is reacted with the dipeptide using the standard carbodiimide peptide bond formation method to yield Boc-D-PheCys (Acm)Phe-D-TrpLys (Boc)ThrOMe.
Hydrolysis: The hexapeptide is hydrolyzed in a mixture of methanol, DMF, and water using lithium hydroxide at 0°C.
Chemical Reactions Analysis
Acetyl-Lys5-octreotide undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between Cys2 and Cys7 can be oxidized to form a stable cyclic structure.
Substitution: The acetyl group on Lys5 can be substituted with other functional groups to modify the peptide’s properties.
Reduction: The disulfide bridge can be reduced to yield linear peptides.
Common reagents used in these reactions include hydrogen chloride, dimethylformamide, imidazole, and lithium hydroxide . Major products formed from these reactions include cyclic and linear peptides with varying degrees of biological activity .
Scientific Research Applications
Acetyl-Lys5-octreotide has a wide range of scientific research applications:
Mechanism of Action
Acetyl-Lys5-octreotide exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors widely distributed throughout the body . Upon binding, it inhibits the secretion of growth hormone and other peptides by activating phospholipase C and producing inositol triphosphate . This leads to the inhibition of calcium channels and subsequent reduction in hormone secretion .
Comparison with Similar Compounds
Properties
Molecular Formula |
C51H68N10O11S2 |
---|---|
Molecular Weight |
1061.3 g/mol |
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-10-(4-acetamidobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C51H68N10O11S2/c1-29(63)41(26-62)58-50(71)43-28-74-73-27-42(59-45(66)36(52)22-32-14-6-4-7-15-32)49(70)56-39(23-33-16-8-5-9-17-33)47(68)57-40(24-34-25-54-37-19-11-10-18-35(34)37)48(69)55-38(20-12-13-21-53-31(3)65)46(67)61-44(30(2)64)51(72)60-43/h4-11,14-19,25,29-30,36,38-44,54,62-64H,12-13,20-24,26-28,52H2,1-3H3,(H,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,71)(H,59,66)(H,60,72)(H,61,67)/t29-,30-,36-,38+,39+,40-,41-,42+,43+,44+/m1/s1 |
InChI Key |
LADWBGPEYCHCBA-MAKOQCITSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCNC(=O)C)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)C)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |
Origin of Product |
United States |
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